![molecular formula C14H6ClF3N2O B1458962 4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile CAS No. 1823183-67-0](/img/structure/B1458962.png)
4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile often involves Pd-catalyzed coupling reactions . For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl to give intermediate 3g .Scientific Research Applications
Chemical Synthesis and Organic Chemistry Applications
- Conversion to Indole Derivatives: A study described the conversion of related benzonitrile compounds into various indole derivatives, showcasing the utility of such compounds in synthesizing complex organic molecules with potential applications in medicinal chemistry and material science (Michaelidou & Koutentis, 2009).
- Electrolyte Additives for Batteries: A novel use of 4-(trifluoromethyl)-benzonitrile as an electrolyte additive in lithium ion batteries was reported, significantly improving the cyclic stability of high-voltage cathodes, which underscores the potential of similar compounds in enhancing battery performance (Huang et al., 2014).
- Continuous Flow Iodination: The iodination of a related compound under continuous flow conditions was explored, highlighting its importance in the selective synthesis of halogenated organic molecules, which are crucial intermediates in pharmaceutical synthesis (Dunn et al., 2018).
Safety and Hazards
The safety data sheet for a similar compound, 4-Chloro-3-(trifluoromethyl)benzonitrile, suggests that it is harmful if swallowed or in contact with skin . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard . Therefore, it is recommended to use personal protective equipment, avoid dust formation, and work in a well-ventilated area when handling this compound .
properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridine-2-carbonyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClF3N2O/c15-11-5-10(14(16,17)18)7-20-12(11)13(21)9-3-1-8(6-19)2-4-9/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWJRNITXBZAJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801157868 | |
Record name | Benzonitrile, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801157868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1823183-67-0 | |
Record name | Benzonitrile, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]carbonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1823183-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801157868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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